Molecular Weight Differentiation: CAS 2034444-73-8 Occupies a Higher-MW Niche vs. Thiophene-2-sulfonamide and Phenylsulfonamide Analogs Within the Thiolane-Piperidine Scaffold Series
Among compounds sharing the 1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methylamine core scaffold, CAS 2034444-73-8 (MW = 341.49 g/mol, C15H23N3O2S2) has a molecular weight approximately 26% higher than the 4-fluoro-3-methyl-benzenesulfonamide analog (MW ≈ 370.5 g/mol is NOT the case; the actual MW of the fluoro-methyl-phenyl analog is approximately 370.5 g/mol, placing THIS compound LOWER by ~29 g/mol). Correction: The 4-fluoro-3-methyl-benzenesulfonamide analog has estimated MW ≈ 370.5 (C18H26FN2O2S2), making CAS 2034444-73-8 ~8% lower in MW. The 5-ethyl-thiophene-2-sulfonamide analog (CAS 2034507-13-4, C17H28N2O2S3) has estimated MW ≈ 388.6 g/mol, making CAS 2034444-73-8 ~12% lower. The 5-bromo-thiophene-2-sulfonamide analog (CAS 2034325-59-0) has MW = 425.42 g/mol, making CAS 2034444-73-8 ~20% lower. The tetrahydropyran analog (oxygen replacing sulfur in the N-heterocycle) has estimated MW ≈ 325.4 g/mol (C15H23N3O3S), making CAS 2034444-73-8 ~5% higher. These MW differences, while modest, place CAS 2034444-73-8 in a distinct region of lead-like chemical space (MW 300-350) that is generally associated with more favorable oral bioavailability potential compared to the heavier halogenated analogs [1].
| Evidence Dimension | Molecular weight (MW) comparison within thiolane-piperidine scaffold series |
|---|---|
| Target Compound Data | MW = 341.49 g/mol (C15H23N3O2S2) |
| Comparator Or Baseline | 5-Bromo-thiophene-2-sulfonamide analog (CAS 2034325-59-0): MW = 425.42 g/mol; 5-Ethyl-thiophene-2-sulfonamide analog (CAS 2034507-13-4): estimated MW ≈ 388.6 g/mol; Tetrahydropyran analog: estimated MW ≈ 325.4 g/mol |
| Quantified Difference | MW is ~20% lower than bromo-thiophene analog; ~12% lower than ethyl-thiophene analog; ~5% higher than tetrahydropyran analog |
| Conditions | Calculated from molecular formulas; no experimental determination reported |
Why This Matters
Lower MW within the scaffold series predicts higher likelihood of compliance with Lipinski's Rule of 5 and favorable passive membrane permeability, making CAS 2034444-73-8 preferable for fragment-based or lead-like screening libraries where MW < 350 is a selection criterion.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. doi:10.1016/S0169-409X(00)00129-0. Note: Rule of 5 criteria used for contextual interpretation only. View Source
